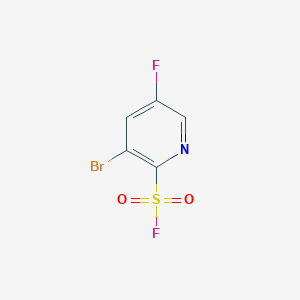

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a chemical compound with the IUPAC name 5-bromo-3-fluoropyridine-2-sulfonyl fluoride . It has a molecular weight of 258.04 .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is 1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Aplicaciones Científicas De Investigación

SuFEx Click Chemistry

A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrates potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, highlighting its utility in enriching the SuFEx tool cabinet for functionalized isoxazole creation (Leng & Qin, 2018).

Enhancing Antimicrobial Activity

The development of a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has facilitated the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. Notably, vinyl sulfonyl fluoride functionalized pharmaceuticals demonstrated significantly improved antimicrobial activity against Gram-positive bacteria, underscoring the relevance of sulfonyl fluoride derivatives in medicinal chemistry (Leng et al., 2020).

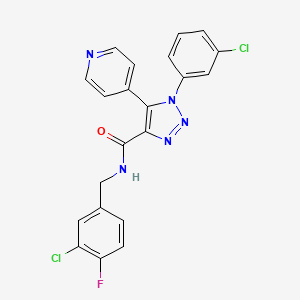

Fluorosulfonyl 1,2,3-Triazoles Synthesis

A metal-free approach for the synthesis of 4-fluorosulfonyl 1,2,3-triazoles utilizing bromovinylsulfonyl fluoride as a novel building block has been introduced. This method allows for the production of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles, offering a general route to azole heterocycles that are challenging to access through existing methods (Thomas & Fokin, 2018).

Sp3-Rich (Fluoro)alkylated Scaffolds

Innovative cross-coupling chemistry using sulfone compounds, including those with fluoroalkyl groups, has been developed for the synthesis of medicinally relevant fluorinated scaffolds. This technique addresses the challenge of incorporating fluorine into complex molecules, simplifying the synthetic routes to fluorinated analogs that traditionally required more elaborate and toxic methods (Merchant et al., 2018).

Aliphatic Sulfonyl Fluorides Synthesis

A mild, visible-light-mediated method for synthesizing aliphatic sulfonyl fluorides from a broad range of carboxylic acids, including natural products and drugs, has been presented. This approach facilitates the rapid creation of sulfonyl fluoride compound libraries, highlighting the growing interest in sulfonyl fluorides for chemical biology and pharmacology applications (Xu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-5-fluoropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPUDFGTZPNUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoropyridine-2-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)

![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)

![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)

![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)